N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which exhibit diverse biological activities. Its complex structure combines pyrazole and pyrimidine moieties, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes::
- One synthetic approach involves cyclization of amido-nitriles, as demonstrated by Fang et al . The reaction proceeds via nickel-catalyzed addition to a nitrile precursor, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method yields 2,4-disubstituted NH-imidazoles.
- Industrial production methods may vary, but the key bond formations include the imidazole core and substituents.
Chemical Reactions Analysis
Types of Reactions::
Cyclization: The core bond formation involves cyclization reactions.
Functional Group Compatibility: The method accommodates various functional groups, including aryl halides and heterocycles.
Nickel Catalyst: Used for the cyclization step.
Mild Conditions: Allow for functional group tolerance.
- 2,4-disubstituted NH-imidazoles are the primary products.
Scientific Research Applications
This compound finds applications in:
Pharmaceuticals: Potential drug candidates due to its structural diversity.
Agrochemicals: Agricultural applications.
Dyes for Solar Cells: Emerging research in optoelectronic materials.
Functional Materials: Used in various materials science contexts.
Catalysis: As a catalyst or ligand.
Mechanism of Action
The precise mechanism remains an active area of study. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other pyrazolo[1,5-a]pyrimidines.
Similar Compounds: Provide a list of related compounds for context.
Properties
Molecular Formula |
C21H26N8O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(1-butyl-5-methylpyrazol-3-yl)-7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H26N8O/c1-5-7-10-28-14(3)11-19(26-28)25-21(30)17-13-24-29-18(8-9-22-20(17)29)16-12-23-27(6-2)15(16)4/h8-9,11-13H,5-7,10H2,1-4H3,(H,25,26,30) |
InChI Key |
QJSIBGUTVVWSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC(=N1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=C(N(N=C4)CC)C)C |
Origin of Product |
United States |
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